![molecular formula C3H6O B011090 1,1,2,3,3-Pentadeuterioprop-2-en-1-ol CAS No. 102910-30-5](/img/structure/B11090.png)
1,1,2,3,3-Pentadeuterioprop-2-en-1-ol
Overview
Description
1,1,2,3,3-Pentadeuterioprop-2-en-1-ol, also known as 1,3-pentadeuterio-2-propen-1-ol or simply pentadeuteriopropenol, is a synthetic chemical compound that has been studied for its potential uses in various scientific applications. It is a cyclic ether with a molecular formula of C5D10O and a molecular weight of 106.14 g/mol. This compound has been investigated for its potential as a fuel additive, a reagent for chemical synthesis, and a solvent for organic reactions. It is also used in the production of other compounds and in the production of pharmaceuticals.
Scientific Research Applications
Drug Discovery
1,1,2,3,3-Pentadeuterioprop-2-en-1-ol: is a compound that can be used in the synthesis of various drugs. Its stable isotope labeling makes it a valuable tool in pharmacokinetics and metabolic studies . It can help in tracking the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Organic Synthesis
This compound plays a role as a building block in organic synthesis. It can be involved in the preparation of complex molecules, particularly in the synthesis of 1,2,3-triazoles, which are significant in various chemical reactions due to their stability and versatility .
Polymer Chemistry
In polymer chemistry, 1,1,2,3,3-Pentadeuterioprop-2-en-1-ol can be utilized for creating polymers with specific properties. It can be incorporated into polymers to modify their physical properties, such as increasing resistance to degradation or altering solubility .
Supramolecular Chemistry
The compound finds its application in supramolecular chemistry where it can be used to create complex structures with specific functions. These structures can be used for molecular recognition, self-assembly processes, and the creation of new materials with unique properties .
Bioconjugation
In bioconjugation, 1,1,2,3,3-Pentadeuterioprop-2-en-1-ol can be used to attach biomolecules to various substrates. This is particularly useful in the development of targeted drug delivery systems and the modification of proteins or nucleic acids for research purposes .
Chemical Biology
This compound is also significant in chemical biology, where it can be used as a tracer or probe to study biological systems. Its incorporation into biomolecules can help in understanding biological pathways and interactions at a molecular level .
Fluorescent Imaging
Lastly, 1,1,2,3,3-Pentadeuterioprop-2-en-1-ol can be used in the synthesis of fluorescent dyes for imaging purposes. These dyes can be used in various imaging techniques to visualize biological processes and structures .
properties
IUPAC Name |
1,1,2,3,3-pentadeuterioprop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2/i1D2,2D,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXROGKLTLUQVRX-RHPBTXKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583749 | |
Record name | (~2~H_5_)Prop-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,3,3-Pentadeuterioprop-2-en-1-ol | |
CAS RN |
102910-30-5 | |
Record name | (~2~H_5_)Prop-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 102910-30-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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